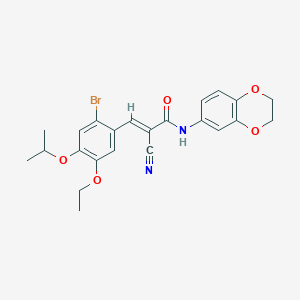![molecular formula C17H21N3OS2 B4625739 2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin derivatives involves multiple steps starting from corresponding thiadiazol-5-amines and through reactions including pyrimidine ring closure, nitration, chlorination, and amination. Specifically, Yokohama et al. (1992) described the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, showcasing the detailed synthetic route and the antiallergic activities of these products (Yokohama et al., 1992).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
The synthesis of related compounds, particularly focusing on 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones, involves multi-step reactions that include cyclocondensation and bromo substituent displacement. These processes underline the complex chemistry behind the synthesis of such compounds and their structural elucidation, which is often supported by advanced NMR techniques (Safarov et al., 2005).
Antiallergic and Biological Activities
Some derivatives, including those with a 6-cyclohexylethyl substitution, have shown promising antiallergic activities. They have been identified as dual-acting leukotriene D4 receptor antagonists and mast cell stabilizers, exhibiting low toxicity in early evaluations. This suggests potential therapeutic applications in treating allergies (Yokohama et al., 1992).
Applications in Material Science
In material science, derivatives of thiadiazolo[3,2-a]pyrimidin have been incorporated into Fe3O4@C18 core-shell nanocoatings to combat Candida albicans biofilms, showcasing their utility in developing non-cytotoxic strategies against biofilm-associated fungal infections. This innovative application demonstrates the compound's potential in creating bioactive materials for medical use (Olar et al., 2020).
Potential Antimicrobial and Antifungal Applications
The compound and its derivatives have also been explored for their antimicrobial and antifungal properties. New bioactive derivatives synthesized from related compounds have been screened for their anti-inflammatory, CNS depressant, and antimicrobial activities, indicating the versatility of these molecules in pharmaceutical applications (Ashalatha et al., 2007).
Propriétés
IUPAC Name |
11-(2-cyclohexylethyl)-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-10-11(2)22-15-14(10)16(21)20-17(18-15)23-13(19-20)9-8-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFCZBXHHIHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)CCC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)
![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)
![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)


![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)
![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)